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molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6

[1,2,4]Triazolo[1,5-a]pyrazine

Cat. No. B1345622
M. Wt: 120.11 g/mol
InChI Key: DFDJVPRVKHSWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482336B2

Procedure details

A mixture of [1,2,4]triazolo[1,5-a]pyrazine (10 g) in ethanol (150 mL) and 10% Pd-C (3 g) was stirred under a hydrogen atmosphere overnight and filtered over Celite®. The filtrate was evaporated and the residue purified by column chromatography (silica, 10% methanol/dichloromethane) to yield 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine. LC-MS 125.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12>C(O)C.[Pd]>[N:1]1[CH:2]=[N:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N=1C=NN2C1C=NC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica, 10% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=NN2C1CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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